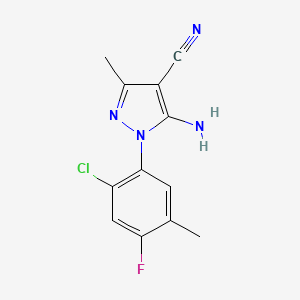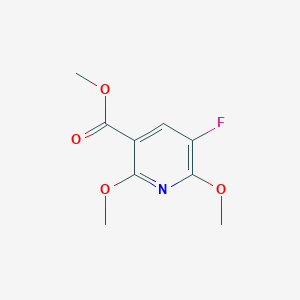
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (C11H10ClFN3) is a small organic molecule with a molecular weight of 242.67 g/mol. It is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. C11H10ClFN3 is a highly versatile compound that can be used as a reagent, catalyst, and building block in many different chemical reactions. C11H10ClFN3 is also known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in the synthesis of various chemical compounds, demonstrating its utility in creating novel Schiff bases with antimicrobial activity. This process utilizes intermediates like 1,3-disubstituted pyrazole-4-carboxaldehyde, synthesized through multi-step reactions such as the Vilsmeier-Haack reaction, to produce derivatives that exhibit significant antimicrobial properties against various microorganisms (Puthran et al., 2019). Moreover, its reactivity has been explored in the formation of pyrazolopyrimidines, where attempts to synthesize 5-substituted tetrazoles from carbonitriles led to the unexpected creation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the compound's potential in generating structurally diverse heterocycles (Faria et al., 2013).
Corrosion Inhibition
Research also shows that derivatives of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile serve as effective corrosion inhibitors. A study demonstrated the corrosion inhibition performance of pyranopyrazole derivatives on mild steel in HCl solution, where these derivatives significantly reduced corrosion, providing an eco-friendly and efficient method for protecting metals against corrosive environments (Yadav et al., 2016).
Antimicrobial and Anti-inflammatory Activities
The chemical framework of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is conducive to modifications that lead to compounds with biological activities. For instance, its transformation into pyrazolo[3,4-d]pyrimidines has shown promise in anti-inflammatory applications, where synthesized compounds demonstrated significant activity in in vivo models (El-Dean et al., 2016). Furthermore, its derivatives have been investigated for antimicrobial properties, indicating their potential in developing new therapeutic agents (El-ziaty et al., 2018).
Electronic and Spectral Enhancement
In the realm of materials science, the electronic properties of 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile derivatives have been studied, particularly in their interaction with fullerene molecules. This research suggests potential applications in electronic devices and photovoltaics, where the enhancement of spectral properties upon adsorption with fullerene indicates its suitability for advanced material applications (Study on Electronic Properties, 2022).
Propriétés
IUPAC Name |
5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-6-3-11(9(13)4-10(6)14)18-12(16)8(5-15)7(2)17-18/h3-4H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKOUTDYCSZUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)








![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)
